molecular formula C16H16N8O2S B2371196 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 2309800-71-1

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2371196
CAS No.: 2309800-71-1
M. Wt: 384.42
InChI Key: AXWFQMOVXBSWAG-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound featuring a unique fusion of three distinct pharmacophores:

  • A 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system with nitrogen-rich aromaticity, likely contributing to π-π stacking interactions and kinase binding affinity.
  • An azetidine (four-membered saturated ring) substituted at the 3-position, which may enhance metabolic stability compared to larger rings like piperidine.
  • A benzimidazole sulfonamide group, a structural motif common in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors), where the sulfonamide acts as a hydrogen-bond donor/acceptor.

Its design aligns with trends in kinase inhibitor development, where fused heterocycles improve selectivity and solubility .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S/c1-22(27(25,26)12-2-3-13-14(6-12)18-9-17-13)11-7-23(8-11)16-5-4-15-20-19-10-24(15)21-16/h2-6,9-11H,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFQMOVXBSWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C16H15N7O2SC_{16}H_{15}N_{7}O_{2}S, with a molecular weight of 369.4 g/mol. It is characterized by a complex structure that includes a triazole-fused pyridazine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Mechanism of Action:

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The triazole portion of the molecule is believed to interfere with essential cellular processes in microorganisms, potentially disrupting protein synthesis or cell wall integrity.

Case Studies:

  • Bacterial Inhibition: In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported were significantly lower than those of standard antibiotics.
  • Fungal Activity: The compound has also demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis and death.

Antiviral Potential

Recent investigations suggest that derivatives of this compound may possess antiviral properties . The proposed mechanism involves inhibition of viral replication or entry into host cells. Although specific viral targets have not been conclusively identified, preliminary studies indicate effectiveness against certain RNA viruses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the triazole ring is essential for its interaction with biological targets. Modifications to other parts of the molecule can enhance potency or selectivity:

ModificationEffect on Activity
Substitution on the triazole ringIncreased antimicrobial potency
Alteration in sulfonamide groupImproved solubility and bioavailability
Variation in azetidine structureChanges in target specificity

Research Findings

A comprehensive review highlighted several key findings regarding the biological activities associated with this compound:

  • Inhibition of c-met Kinase: Similar compounds have been shown to inhibit c-met kinase, which plays a role in cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and may provide a therapeutic avenue for cancer treatment.
  • Anti-inflammatory Effects: Some studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Comparison with Similar Compounds

Compound A: 4-(Azetidine-1-carbonyl)-1-methyl-N-[(4S)-2-(morpholin-4-yl)[1,2,4]triazolo[1,5-a]pyridin-7-yl]-1H-pyrazole-5-carboxamide

Key Structural Differences :

  • Core Heterocycle : Utilizes a [1,2,4]triazolo[1,5-a]pyridine system (pyridine fused with triazole) versus the target compound’s pyridazine-based triazolo[4,3-b]pyridazine. Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and binding orientation.
  • Substituents: Features a pyrazole carboxamide and morpholine group, contrasting with the target’s benzimidazole sulfonamide.
  • Azetidine Role : In Compound A, azetidine is part of a carbonyl linkage, which may reduce ring strain but limit conformational flexibility compared to the target compound’s direct azetidine-heterocycle bond .

Table 1: Structural and Hypothetical Property Comparison

Feature Target Compound Compound A
Core Heterocycle Triazolo[4,3-b]pyridazine Triazolo[1,5-a]pyridine
Key Functional Group Benzimidazole sulfonamide Pyrazole carboxamide
Azetidine Position Directly linked to triazolopyridazine Part of carbonyl group
Solubility (Predicted) Moderate (sulfonamide enhances hydrophilicity) Lower (carboxamide less ionized at pH 7.4)
Metabolic Stability High (rigid azetidine) Moderate (morpholine may undergo oxidation)

Compound B: 5-[(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)amino]-N-(oxetan-3-yl)-2-phenyl-1H-benzimidazole-6-carboxamide

Key Structural Differences :

  • Benzimidazole Substitution: Contains a bromo-pyridone carbonyl group and oxetane substituent versus the target’s sulfonamide.
  • Ring Systems : Oxetane (three-membered ether) versus azetidine. Oxetane’s higher polarity may improve solubility but reduce membrane permeability.
  • Pharmacophore Arrangement : The carboxamide in Compound B is at the 6-position of benzimidazole, whereas the target’s sulfonamide is at the 5-position, altering spatial orientation for enzyme interactions .

Table 2: Functional Group Impact

Group Target Compound Compound B Biological Implication
Sulfonamide Present at benzimidazole-5 Absent Enhances hydrogen bonding with catalytic residues
Halogen Absent Bromine at pyridone-5 May increase toxicity or improve binding affinity
Small Ring Azetidine Oxetane Oxetane improves solubility but reduces lipophilicity

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridazine scaffold is typically constructed via cyclization reactions. Martínez-González et al. demonstrated that triazolo[4,3-b]pyridazin-3-yl derivatives can be synthesized by reacting pyridazine precursors with hydrazine hydrate under reflux conditions. For example, heating 3,6-dichloropyridazine with excess hydrazine in ethanol at 80°C for 12 hours yields 6-chloro-triazolo[4,3-b]pyridazine, a key intermediate.

Key Reaction Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Hydrazine hydrate Ethanol 80 12 78

Functionalization at the 6-Position

Introduction of a leaving group (e.g., chlorine) at the 6-position enables subsequent nucleophilic substitution with azetidine. Zhan et al. reported that triazolotriazine derivatives undergo smooth substitution with amines in dimethylformamide (DMF) at 100°C.

Preparation of N-methylazetidin-3-amine

Ring-Closing via Mitsunobu Reaction

Azetidine rings are commonly synthesized from 1,3-diols or 1,3-diamines. A practical route involves Mitsunobu reaction of 1,3-propanediol with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the azetidine oxide, followed by reduction with lithium aluminum hydride (LiAlH4).

Optimization Note

  • Use of 4 Å molecular sieves improves yields by absorbing water, shifting equilibrium toward ring closure.

N-methylation Strategies

Methylation of azetidin-3-amine is achieved using methyl iodide in the presence of potassium carbonate. Shahzad et al. demonstrated that refluxing in acetonitrile for 6 hours provides N-methylazetidin-3-amine in 85% yield.

Synthesis of 1H-Benzo[d]imidazole-5-sulfonamide

Benzoimidazole Ring Formation

Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzoimidazole core. Barbuceanu et al. utilized glacial acetic acid at 120°C for 8 hours to cyclize N-(4-aminophenyl)acetamide into 1H-benzo[d]imidazole.

Sulfonylation at the 5-Position

Sulfonation is achieved via chlorosulfonation followed by amidation. Bera et al. treated benzoimidazole with chlorosulfonic acid at 0°C, then quenched with ammonium hydroxide to yield the sulfonamide.

Critical Parameters

  • Temperature control (<10°C) prevents over-sulfonation.
  • Use of excess chlorosulfonic acid (3 eq) ensures complete conversion.

Coupling Strategies

Triazolopyridazine-Azetidine Linkage

The 6-chloro-triazolopyridazine undergoes nucleophilic aromatic substitution with N-methylazetidin-3-amine. Egile et al. optimized this step using cesium carbonate as a base in DMF at 90°C for 24 hours, achieving 72% coupling efficiency.

Sulfonamide Bond Formation

Reaction of the azetidine amine with 1H-benzo[d]imidazole-5-sulfonyl chloride proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base. Zhan et al. reported 89% yield after stirring at room temperature for 4 hours.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR : Diagnostic signals include:
    • Triazolopyridazine protons: δ 8.92 (s, 1H, H-2)
    • Azetidine CH2 groups: δ 3.24–3.46 (m, 8H)
    • Benzoimidazole aromatic protons: δ 7.12–8.41 (m, 3H)
  • IR Spectroscopy : SO2 asymmetric stretching at 1141–1384 cm⁻¹ confirms sulfonamide formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O gradient) shows >98% purity for the final compound when using methods from Bera et al..

Challenges and Optimization

Competing Side Reactions

  • Triazole Ring Opening : Prolonged heating (>24 h) during coupling causes decomposition. Solutions include shorter reaction times and lower temperatures (70°C).
  • Sulfonamide Hydrolysis : Acidic conditions degrade the sulfonamide. Neutral pH during workup preserves integrity.

Solvent Effects

DMF outperforms THF in coupling steps due to better solubility of intermediates. However, DMF removal requires extensive washing with ethyl acetate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling azetidine derivatives with triazolopyridazine and benzimidazole-sulfonamide moieties. Key steps include:

  • Heterocyclic Core Formation : Cyclization of pyridazine precursors with triazole groups under controlled temperatures (80–120°C) .
  • Azetidine Functionalization : Use of coupling agents (e.g., EDC/HOBt) to attach the triazolopyridazine group to the azetidine ring .
  • Sulfonamide Incorporation : Reaction of the benzimidazole intermediate with sulfonyl chlorides in anhydrous dichloromethane .
  • Optimization Strategies : High-throughput screening (HTS) and continuous flow reactors can enhance reaction efficiency and yield (e.g., 15–20% yield improvement via HTS) .
  • Characterization : NMR and MS are critical for confirming intermediates and final product purity .

Q. How can structural confirmation of intermediates and the final compound be achieved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the azetidine ring protons appear as distinct triplets (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H]⁺ at 452.1234 vs. calculated 452.1230) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazolopyridazine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify substituents on the triazolopyridazine (e.g., cyclopropyl vs. cyclobutyl) and benzimidazole (e.g., sulfonamide vs. carboxamide) to assess biological activity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and receptor binding studies (e.g., GPCRs). For example, IC₅₀ values against kinase X decreased from 120 nM to 45 nM with a cyclopropyl group .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the sulfonamide group and Ser123 of the target enzyme .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate potency discrepancies (e.g., EC₅₀ vs. IC₅₀) using standardized assays (e.g., ATPase activity for kinase inhibition) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
  • Meta-Analysis : Compare data across studies with similar conditions (e.g., pH 7.4, 37°C) .

Q. How can computational methods predict the compound’s photophysical or pharmacokinetic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic transitions for fluorescence potential (e.g., λₑₓ 350 nm, λₑₘ 450 nm) .
  • ADME Prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -4.1), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM force fields .

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